[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea
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Overview
Description
[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea is a thiourea derivative characterized by the presence of a pentahydroxyhexylideneamino group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science . The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea typically involves the reaction of a pentahydroxyhexylideneamine with thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include potassium thiocyanate and dibenzylamine in dry acetone . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfides, while reduction can produce thiols . Substitution reactions can result in the formation of various substituted thiourea derivatives .
Scientific Research Applications
[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects . For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea is similar to other thiourea derivatives, such as:
Thiourea: The parent compound with a simpler structure and similar chemical properties.
Selenourea: A derivative where the sulfur atom is replaced by selenium, exhibiting different reactivity and biological activities.
N-substituted thioureas: Compounds with various substituents on the nitrogen atoms, leading to diverse chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its pentahydroxyhexylideneamino group, which imparts specific chemical reactivity and biological activities . This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
13456-61-6 |
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Molecular Formula |
C7H15N3O5S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea |
InChI |
InChI=1S/C7H15N3O5S/c8-7(16)10-9-1-3(12)5(14)6(15)4(13)2-11/h1,3-6,11-15H,2H2,(H3,8,10,16)/b9-1- |
InChI Key |
OMQATPITDSAIFV-OQYWKCLKSA-N |
Isomeric SMILES |
C(C(C(C(C(/C=N\NC(=S)N)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=NNC(=S)N)O)O)O)O)O |
Origin of Product |
United States |
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